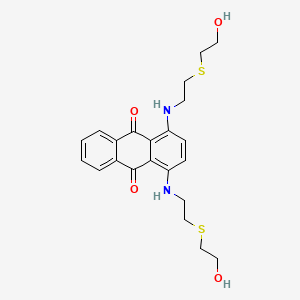
9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)- is a synthetic organic compound belonging to the anthracenedione family This compound is characterized by its unique structure, which includes two hydroxyethylthioethylamino groups attached to the anthracenedione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)- typically involves multiple steps. The starting material, 9,10-anthracenedione, undergoes a series of reactions to introduce the hydroxyethylthioethylamino groups. Common reagents used in these reactions include ethylene glycol, thioethanol, and amines. The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthracenedione core to anthracene derivatives.
Substitution: The hydroxyethylthioethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce anthracene derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Industry: It may be used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism by which 9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)- exerts its effects involves interaction with cellular components. In biological systems, it can alter cell cycle kinetics, particularly blocking cell cycle progression at the G2-M phases . This action is concentration-dependent and can lead to increased cellular RNA and changes in nucleolar size. The compound’s antineoplastic properties are attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitoxantrone: Another anthracenedione derivative with antineoplastic properties.
Doxorubicin: An anthracycline antibiotic used in cancer treatment.
Daunorubicin: Similar to doxorubicin, used in chemotherapy.
Uniqueness
9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to interact with cellular components and alter cell cycle progression sets it apart from other similar compounds.
Propriétés
Numéro CAS |
65271-74-1 |
|---|---|
Formule moléculaire |
C22H26N2O4S2 |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
1,4-bis[2-(2-hydroxyethylsulfanyl)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O4S2/c25-9-13-29-11-7-23-17-5-6-18(24-8-12-30-14-10-26)20-19(17)21(27)15-3-1-2-4-16(15)22(20)28/h1-6,23-26H,7-14H2 |
Clé InChI |
AMSSDFXLTLVWDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCSCCO)NCCSCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















